3-((3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde
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Overview
Description
3-((3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is a complex organic compound that features a benzaldehyde moiety linked to an oxadiazole ring, which is further substituted with a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde typically involves multiple steps. One common route includes the formation of the oxadiazole ring through the cyclization of appropriate precursors, followed by the introduction of the difluorophenyl group. The final step involves the attachment of the benzaldehyde moiety. Reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
3-((3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate these transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction would yield an alcohol .
Scientific Research Applications
3-((3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-((3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The oxadiazole ring and difluorophenyl group contribute to its binding affinity and specificity towards certain enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: A fluorinated chalcone with similar structural features.
Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate: Another compound with a difluorophenyl group and aromatic substitution.
Uniqueness
3-((3-(2,6-Difluorophenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties. This makes it distinct from other similar compounds and contributes to its unique reactivity and applications .
Properties
Molecular Formula |
C16H10F2N2O3 |
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Molecular Weight |
316.26 g/mol |
IUPAC Name |
3-[[3-(2,6-difluorophenyl)-1,2,4-oxadiazol-5-yl]methoxy]benzaldehyde |
InChI |
InChI=1S/C16H10F2N2O3/c17-12-5-2-6-13(18)15(12)16-19-14(23-20-16)9-22-11-4-1-3-10(7-11)8-21/h1-8H,9H2 |
InChI Key |
MVVDIKILHILJIE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=NC(=NO2)C3=C(C=CC=C3F)F)C=O |
Origin of Product |
United States |
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